4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester
Overview
Description
4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester is an organophosphorus compound characterized by the presence of a diethoxy-phosphoryl group attached to a but-2-enoic acid methyl ester backbone
Mechanism of Action
Target of Action
Similar compounds, such as methyl esters, are known to interact with various biological targets, including enzymes and receptors
Mode of Action
It’s known that methyl esters, in general, can undergo reactions such as hydrolysis and esterification . In these reactions, the ester group interacts with water or alcohols, leading to the formation of carboxylic acids or different esters, respectively .
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical processes, such as the synthesis of esters and the degradation of phthalate acid esters .
Pharmacokinetics
Similar compounds, such as ethyl 2-diethoxyphosphoryl acetate, have been studied for their pharmacokinetic properties
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester. For instance, the presence of other chemicals, temperature, pH, and the presence of specific enzymes can affect the stability and reactivity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester typically involves the reaction of diethyl phosphite with an appropriate but-2-enoic acid derivative under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the diethyl phosphite, followed by nucleophilic addition to the but-2-enoic acid derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the diethoxy-phosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonoacetate: Similar in structure but with an acetate backbone.
Triethyl phosphonoacetate: Contains an additional ethyl group compared to diethyl phosphonoacetate.
4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenylboronic acid: Contains a boronic acid group instead of a but-2-enoic acid ester.
Uniqueness
4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester is unique due to its specific combination of a diethoxy-phosphoryl group with a but-2-enoic acid methyl ester backbone.
Properties
IUPAC Name |
methyl 4-diethoxyphosphorylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O5P/c1-4-13-15(11,14-5-2)8-6-7-9(10)12-3/h6-7H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLZPJMIALHMEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=CC(=O)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394065 | |
Record name | 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67629-62-3 | |
Record name | 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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